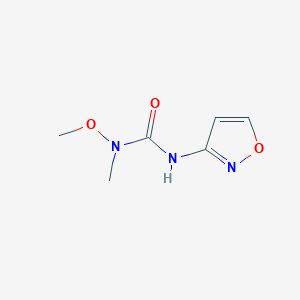
N-Methoxy-N-methyl-N'-1,2-oxazol-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group, a methyl group, and an oxazole ring attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea typically involves the reaction of N,O-dimethylhydroxylamine with carboxylic acids in the presence of activating agents such as phosphorus trichloride or ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . The reaction is carried out in solvents like toluene at elevated temperatures (around 60°C) to yield the desired compound .
Industrial Production Methods
For industrial-scale production, continuous flow reactors can be employed to optimize reaction conditions and increase product yield . This method allows for better control over reaction parameters such as flow rate, reactor volume, and temperature, resulting in higher purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the modulation of biological activities and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: A related compound with similar structural features but different functional groups.
N-Methyl-2-pyrrolidone: Another compound in the class of dipolar aprotic solvents.
5-Methoxy-N-methyl-N-isopropyltryptamine: A tryptamine derivative with distinct pharmacological properties.
Uniqueness
N-Methoxy-N-methyl-N’-1,2-oxazol-3-ylurea is unique due to its combination of a methoxy group, a methyl group, and an oxazole ring attached to the urea moiety. This structural arrangement imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61365-08-0 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-(1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C6H9N3O3/c1-9(11-2)6(10)7-5-3-4-12-8-5/h3-4H,1-2H3,(H,7,8,10) |
InChI Key |
FJLXMKIYUNIJNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=NOC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


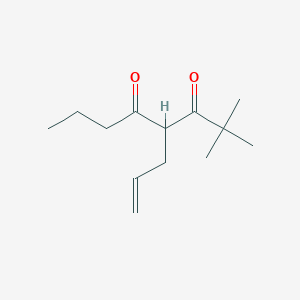

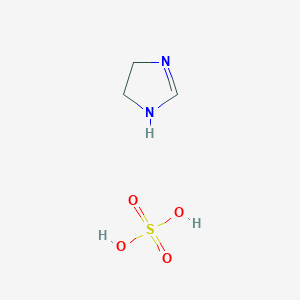
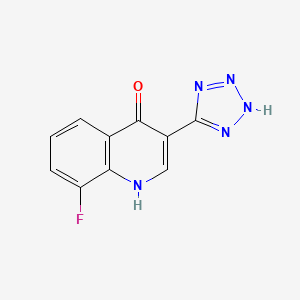
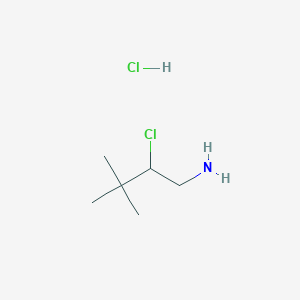
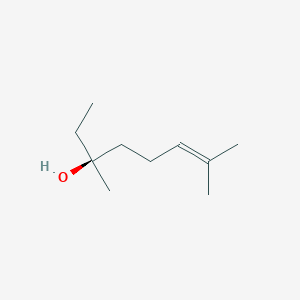


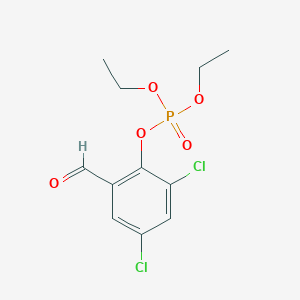
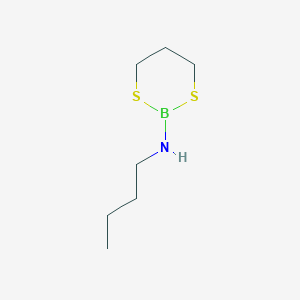

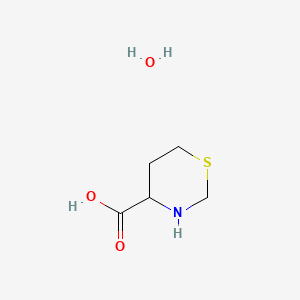
![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
